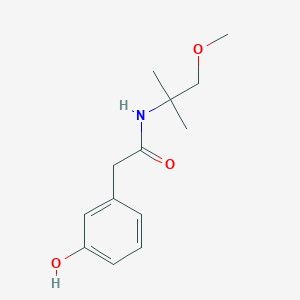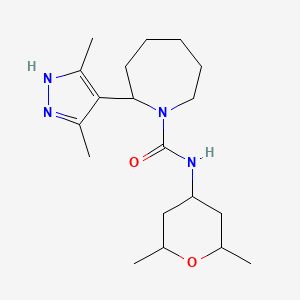
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is a chemical compound that has been synthesized and studied in recent years. This compound has potential applications in scientific research due to its unique properties and mechanisms of action. In
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique mechanism of action. This compound has been shown to interact with the GABA-A receptor, which is a target for many anxiolytic and antidepressant drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
One limitation of using this compound in lab experiments is its limited availability. This compound is not currently available commercially and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with the GABA-A receptor and other targets may lead to the development of more effective anxiolytic and antidepressant drugs.
Another direction is to explore the potential use of this compound in the treatment of chronic pain and inflammation. Further studies are needed to determine the efficacy and safety of this compound in humans.
Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. This will allow for larger scale production of this compound, which may lead to more widespread use in scientific research.
Métodos De Síntesis
The synthesis of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylic acid with 2,6-dimethyloxan-4-amine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-12-10-16(11-13(2)25-12)20-19(24)23-9-7-5-6-8-17(23)18-14(3)21-22-15(18)4/h12-13,16-17H,5-11H2,1-4H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLFDZWQFKTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCCCCC2C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


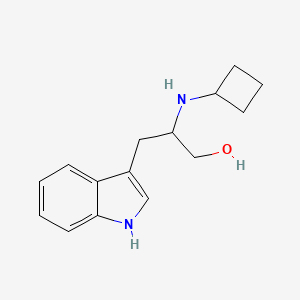
![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
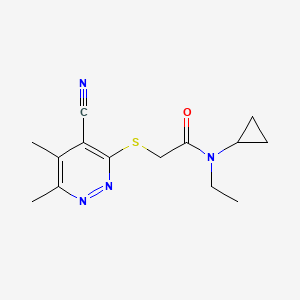
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
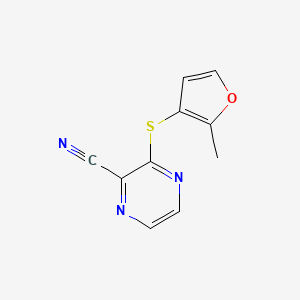
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
